

Melting Point Reference Guide: 2-(3-Chloro-4-methoxyphenyl)-2-oxoacetic Acid

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Compound of Interest

Compound Name: 2-(3-Chloro-4-methoxyphenyl)-2-oxoacetic acid

Cat. No.: B11817747

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Part 1: Executive Summary & Technical Specifications

Compound Identity:

- IUPAC Name: **2-(3-Chloro-4-methoxyphenyl)-2-oxoacetic acid**
- Common Synonyms: (3-Chloro-4-methoxyphenyl)glyoxylic acid; 3-Chloro-4-methoxy-alpha-oxobenzeneacetic acid.
- CAS Number: [Not widely indexed as the free acid; often indexed as Ethyl Ester or Sodium Salt. Reference Patent CH638532A5 identifies the specific acid form].
- Target Audience: Medicinal Chemists, Process Development Scientists (PDE4 inhibitors, Cephalosporin intermediates).

The Critical Benchmark: Melting Point

For researchers synthesizing or sourcing this intermediate, the melting point is the primary "Go/No-Go" quality gate.

Parameter	Specification	Source / Context
Target Melting Point	81 – 82 °C	Validated via Patent CH638532A5 [1]
Common Impurity MP	91 – 96 °C	2-(3-Chloro-4-methoxyphenyl)acetic acid (Over-reduced impurity) [2]
Appearance	Yellowish crystalline solid	Typical of alpha-keto acids

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CRITICAL WARNING: There is a high risk of confusion between the oxoacetic (glyoxylic) acid and the acetic acid derivative.

- *Target (Oxo): 81–82 °C*
- *Impurity (Non-Oxo): 91–96 °C*

If your sample melts above 90 °C, you have likely reduced the keto group or purchased the wrong starting material.

Part 2: Comparative Analysis & Performance

This section objectively compares the target compound against its closest structural analogs and downstream derivatives to aid in identification and troubleshooting.

Structural Analog Comparison

Compound	Structure Note	Melting Point	Solubility Profile
Target Compound	3-Cl, 4-OMe, alpha-Keto	81–82 °C	Soluble in EtOAc, DCM; Moderate in H ₂ O
"Over-Reduced" Analog	3-Cl, 4-OMe, alpha-Methylene	91–96 °C	Lower polarity; Higher MP indicates loss of keto group
Non-Chlorinated Analog	4-OMe, alpha-Keto	87–89 °C	4-Methoxyphenylglyoxylic acid; Cl atom lowers MP slightly
Ethyl Ester Derivative	Ethyl 2-(3-Cl-4-OMe)-2-oxoacetate	Oil / Low Solid	Often the precursor; hydrolysis yields the target

Synthesis Performance: Friedel-Crafts Acylation

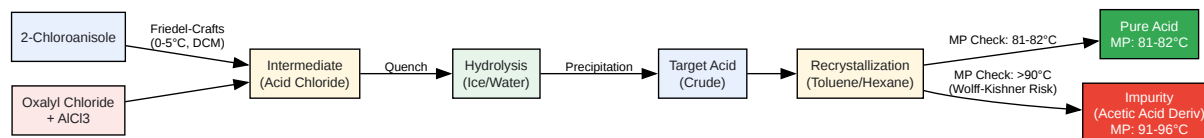
The most robust route to this compound is the Friedel-Crafts acylation of 2-chloroanisole.

- **Reagent Choice:** Oxalyl chloride is superior to ethyl oxalyl chloride for direct acid isolation, though the ester route offers easier purification.
- **Regioselectivity:** The methoxy group directs para, but the chlorine at position 2 reinforces this. The 3-position is sterically hindered, and the 5-position is less activated.
- **Yield Expectations:** 75–85% (optimized).

Part 3: Experimental Protocol (Synthesis & Characterization)

Workflow Visualization

The following diagram outlines the synthesis logic and purity checkpoints.



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Figure 1: Synthesis pathway and critical melting point checkpoints for purity validation.

Detailed Protocol

Objective: Synthesis of **2-(3-Chloro-4-methoxyphenyl)-2-oxoacetic acid**.

1. Acylation Step:

- Setup: Flame-dried 3-neck flask, N₂ atmosphere.
- Reagents: 2-Chloroanisole (1.0 eq), Oxalyl Chloride (1.2 eq), AlCl₃ (1.2 eq), DCM (Solvent).
- Procedure:
 - Dissolve AlCl₃ in DCM at 0 °C.
 - Add Oxalyl Chloride dropwise (maintain < 5 °C).
 - Add 2-Chloroanisole dropwise over 30 mins.
 - Observation: Mixture turns dark red/brown (formation of acylium complex).
 - Stir at RT for 2–3 hours.

2. Hydrolysis & Isolation:

- Quench: Pour reaction mixture onto crushed ice/HCl.
- Extraction: Extract aqueous layer with DCM (x3).

- Alkaline Extraction (Purification Trick): Extract the organic layer with sat. NaHCO_3 . The acid moves to the aqueous phase; unreacted anisole stays in DCM.
- Acidification: Acidify the aqueous NaHCO_3 layer to pH 1 with conc. HCl. The product precipitates as a yellowish solid.[1]

3. Crystallization:

- Filter the solid.[2]
- Recrystallize from Toluene or a Benzene/Hexane mixture (historical standard). Modern green alternative: Ethyl Acetate/Heptane.
- Dry: Vacuum dry at 40 °C.

4. Validation:

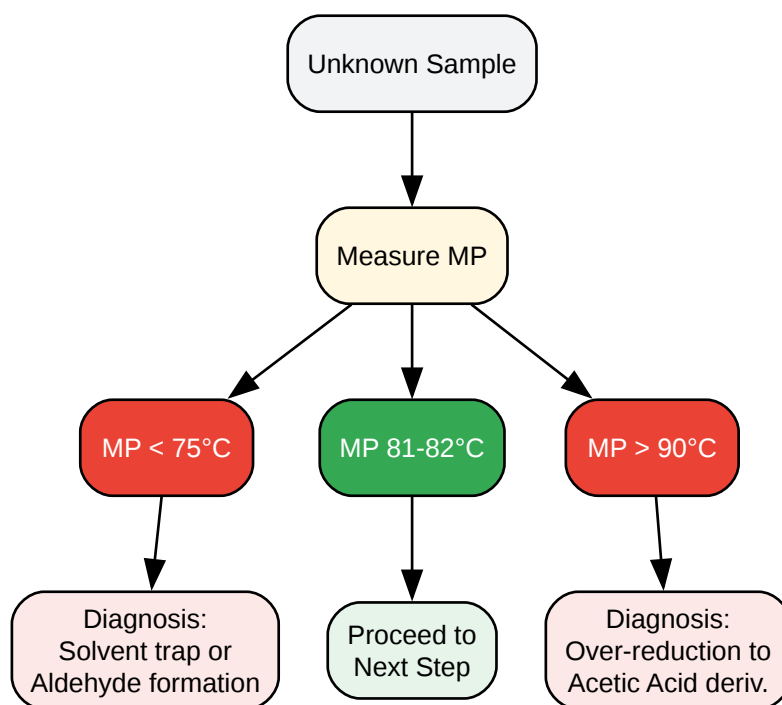
- Melting Point: Measure using a capillary apparatus (ramp 1 °C/min near 80 °C).
- Acceptance Criteria: Onset > 80 °C, Clear melt < 83 °C.

Part 4: Troubleshooting & Mechanism

Why the Melting Point Matters (Mechanistic Insight)

The alpha-keto group is highly reactive. If the melting point is depressed (e.g., 70–75 °C), it often indicates decarboxylation or hydration.

- Decarboxylation: Glyoxylic acids can lose CO_2 to form the aldehyde (3-chloro-4-methoxybenzaldehyde).
 - Check: Smell the sample.[3] Aldehydes have a distinct almond/sweet odor. The acid should be odorless or faintly acidic.
- Hydration: The keto group can form a gem-diol in the presence of moisture.
 - Check: Dry the sample thoroughly under P_2O_5 vacuum before MP determination.



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Figure 2: Diagnostic decision tree based on melting point observation.

References

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